molecular formula C12H8ClFS B7999313 4-(3-Chloro-4-fluorophenyl)thiophenol

4-(3-Chloro-4-fluorophenyl)thiophenol

Cat. No.: B7999313
M. Wt: 238.71 g/mol
InChI Key: OKEUEXJWKBPJAB-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)thiophenol is an organic compound with the molecular formula C12H8ClFS. It is characterized by the presence of a thiophenol group attached to a phenyl ring substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness.

Industrial Production Methods

Industrial production of 4-(3-Chloro-4-fluorophenyl)thiophenol may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenyl)thiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield disulfides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-(3-Chloro-4-fluorophenyl)thiophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)thiophenol involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of L-tyrosine to dopaquinone, a precursor of melanin . This inhibition can be beneficial in treating hyperpigmentation disorders and other conditions related to melanin overproduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-5-fluorophenyl)thiophenol
  • 3-Chloro-4-fluorophenol
  • 4-Fluorophenylthiol

Uniqueness

4-(3-Chloro-4-fluorophenyl)thiophenol is unique due to the specific arrangement of chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different inhibitory activities or chemical behaviors, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFS/c13-11-7-9(3-6-12(11)14)8-1-4-10(15)5-2-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEUEXJWKBPJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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